molecular formula C9H12N2OS2 B020429 (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one CAS No. 110221-26-6

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Cat. No.: B020429
CAS No.: 110221-26-6
M. Wt: 228.3 g/mol
InChI Key: JIKPFDXBWSSTCF-XPUUQOCRSA-N
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Description

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one is a chemical compound that belongs to the class of thiazepines Thiazepines are heterocyclic compounds containing a seven-membered ring with nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thienyl-substituted amine with a thiazepine precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or sodium hydride. The reaction is usually carried out at temperatures ranging from room temperature to reflux conditions, depending on the specific reagents and desired yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced thiazepine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thienyl ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazepine derivatives.

    Substitution: Alkylated or acylated thiazepine derivatives.

Scientific Research Applications

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets. As an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II. This results in vasodilation and reduced blood pressure. The compound may also interact with other molecular pathways, contributing to its overall pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one is unique due to its specific thiazepine ring structure and the presence of a thienyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other ACE inhibitors.

Properties

IUPAC Name

(2S,6R)-6-amino-2-thiophen-2-yl-1,4-thiazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS2/c10-6-5-14-8(4-11-9(6)12)7-2-1-3-13-7/h1-3,6,8H,4-5,10H2,(H,11,12)/t6-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKPFDXBWSSTCF-XPUUQOCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SCC(C(=O)N1)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](SC[C@@H](C(=O)N1)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551264
Record name (2S,6R)-6-Amino-2-(thiophen-2-yl)-1,4-thiazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110221-26-6
Record name (2S,6R)-6-Amino-2-(thiophen-2-yl)-1,4-thiazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one
Reactant of Route 2
(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one
Reactant of Route 3
(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one
Reactant of Route 4
(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one
Reactant of Route 5
(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one
Reactant of Route 6
(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

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